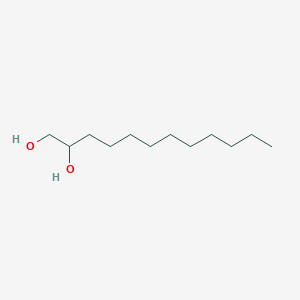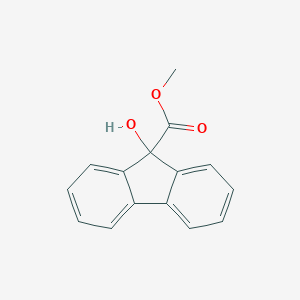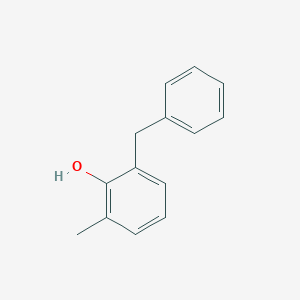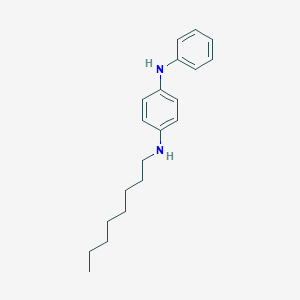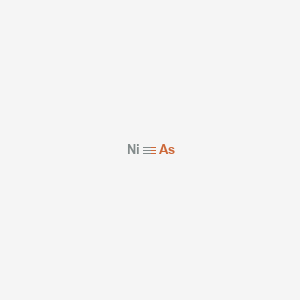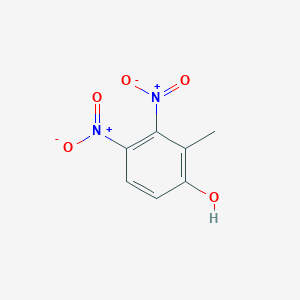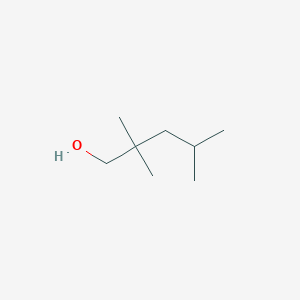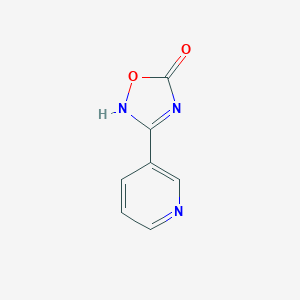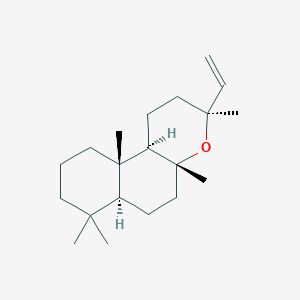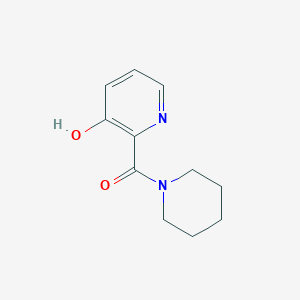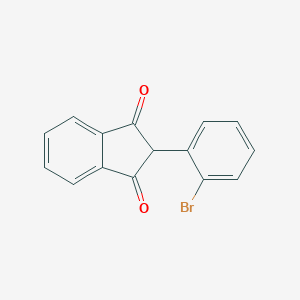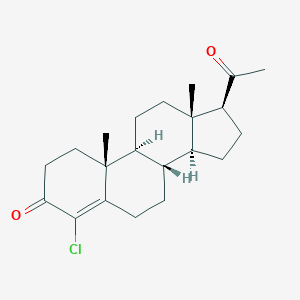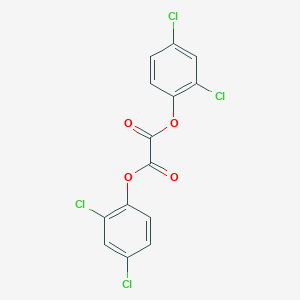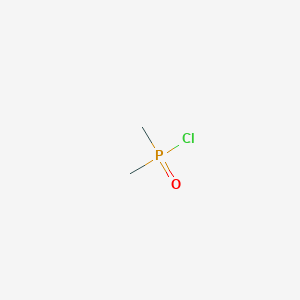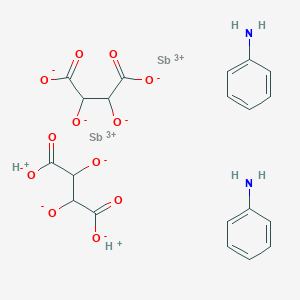
Antimonyl aniline tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimonyl aniline tartrate, also known as Stibamine, is a chemical compound that has been used for centuries in traditional medicine to treat various diseases. It is a white crystalline powder that is soluble in water and has a bitter taste. In recent years, there has been an increasing interest in the scientific community to study the potential applications of antimonyl aniline tartrate in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of antimonyl aniline tartrate in treating leishmaniasis is not fully understood. However, it is believed that the compound inhibits the synthesis of DNA and RNA, which leads to the death of the parasite. Additionally, antimonyl aniline tartrate has been shown to activate the immune system, which helps to fight off the infection.
Efectos Bioquímicos Y Fisiológicos
Antimonyl aniline tartrate has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and improve wound healing. Additionally, antimonyl aniline tartrate has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using antimonyl aniline tartrate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has a range of potential applications, which makes it a versatile tool for researchers. However, there are also some limitations to using antimonyl aniline tartrate in lab experiments. For example, the compound is toxic and must be handled with care. Additionally, the mechanism of action of antimonyl aniline tartrate is not fully understood, which can make it challenging to design experiments that accurately measure its effects.
Direcciones Futuras
There are several future directions for research on antimonyl aniline tartrate. One area of interest is in developing new treatments for leishmaniasis that are more effective and have fewer side effects than current treatments. Additionally, researchers are interested in exploring the potential applications of antimonyl aniline tartrate in treating other parasitic diseases. Finally, there is a growing interest in studying the biochemical and physiological effects of antimonyl aniline tartrate in more detail, with the goal of developing new drugs that can target specific pathways in the body.
Métodos De Síntesis
Antimonyl aniline tartrate can be synthesized by reacting antimony trichloride with aniline and then adding tartaric acid to the mixture. The reaction produces a white precipitate, which is then purified by recrystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Antimonyl aniline tartrate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of antimonyl aniline tartrate is in the treatment of leishmaniasis, a parasitic disease that affects millions of people worldwide. Studies have shown that antimonyl aniline tartrate can effectively kill the parasite responsible for leishmaniasis and has been used as a first-line treatment for the disease.
Propiedades
Número CAS |
1300-14-7 |
|---|---|
Nombre del producto |
Antimonyl aniline tartrate |
Fórmula molecular |
C20H20N2O12Sb2 |
Peso molecular |
723.9 g/mol |
Nombre IUPAC |
aniline;antimony(3+);2,3-dioxidobutanedioate;hydron |
InChI |
InChI=1S/2C6H7N.2C4H4O6.2Sb/c2*7-6-4-2-1-3-5-6;2*5-1(3(7)8)2(6)4(9)10;;/h2*1-5H,7H2;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2 |
Clave InChI |
XRGSBOXHRYMNPF-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
SMILES canónico |
[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
Sinónimos |
ANILINEANTIMONYLTARTRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



